molecular formula C9H19N3O B6612471 2-(2,6-dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide CAS No. 1016846-03-9

2-(2,6-dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide

Cat. No.: B6612471
CAS No.: 1016846-03-9
M. Wt: 185.27 g/mol
InChI Key: JPLUGANOTRHSBE-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide is a nitrogen-containing heterocyclic compound featuring a 2,6-dimethylpiperidine core linked to a hydroxyethanimidamide moiety. Its structure combines a rigid piperidine scaffold with a polar, hydroxylated side chain, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-(2,6-dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-7-4-3-5-8(2)12(7)6-9(10)11-13/h7-8,13H,3-6H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLUGANOTRHSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(=NO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCC(N1C/C(=N/O)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylpiperidin-1-yl)-N’-hydroxyethanimidamide typically involves the reaction of 2,6-dimethylpiperidine with appropriate reagents to introduce the ethanimidamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylpiperidin-1-yl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound.

Scientific Research Applications

2-(2,6-dimethylpiperidin-1-yl)-N’-hydroxyethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential as a biochemical tool.

    Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.

    Industry: It could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 2-(2,6-dimethylpiperidin-1-yl)-N’-hydroxyethanimidamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to changes in cellular function or signaling. The exact molecular targets and pathways would depend on the specific context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s closest structural analogs include derivatives of 2,6-dioxopiperidine and related N-substituted piperidines. Below is a detailed comparison based on synthesis, spectral data, and functional group variations.

Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups
2-(2,6-Dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide Piperidine 2,6-dimethyl, hydroxyethanimidamide ~209.29* Amidine, hydroxyl, tertiary amine
N-Dithiophthalimidomethyl-3-(1-oxo-isoindol-2-yl)-2,6-dioxopiperidine (14) 2,6-Dioxopiperidine Dithiophthalimidomethyl, isoindolone 435.48 Thioamide, ketone, tertiary amine
3-(o-Benzenedisulfonimid-2-yl)-2,6-dioxopiperidine (16) 2,6-Dioxopiperidine Benzenedisulfonimid 330.36 Sulfonamide, tertiary amine
3-(1,3-Diimino-isoindol-2-yl)-2,6-dioxopiperidine (17) 2,6-Dioxopiperidine Diimino-isoindole 256.28 Imine, tertiary amine
3-(1-Oxo-3-imino-isoindol-2-yl)-2,6-dioxopiperidine (18) 2,6-Dioxopiperidine Oxo-imino-isoindole 257.27 Ketone, imine, tertiary amine

*Calculated based on molecular formula C₁₀H₂₀N₃O.

Key Observations:
  • Substituents: The hydroxyethanimidamide side chain in the target compound is distinct from the bulky aromatic substituents (e.g., isoindolone, benzenedisulfonimid) in analogs.
  • Functional Groups : The hydroxyl and amidine groups in the target compound contrast with thioamide (compound 14) or sulfonamide (compound 16) moieties, which may alter metabolic stability or target selectivity.
Spectral Data Highlights:
  • Mass Spectrometry : The target compound’s theoretical molecular ion ([M+H]+) would align with m/z ~210, contrasting with higher values for analogs (e.g., m/z 383 for compound 14) due to their larger substituents .
  • NMR : The absence of dioxopiperidine carbonyl signals (~170–180 ppm in ¹³C NMR) in the target compound would distinguish it from analogs like 14–18, which exhibit strong deshielding from ketone groups .

Biological Activity

2-(2,6-Dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydroxyethanimidamide group. Its molecular structure is significant as it influences the compound's interaction with biological targets.

  • Molecular Formula : C10_{10}H18_{18}N2_{2}O
  • Molecular Weight : Approximately 182.26 g/mol

The biological activity of 2-(2,6-dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes critical for various metabolic processes, potentially impacting disease pathways.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, particularly against certain bacterial strains.

Biological Activity Overview

Research into the biological activity of 2-(2,6-dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide has revealed several promising areas:

Antimicrobial Properties

Studies have shown that compounds with similar piperidine structures possess significant antibacterial and antifungal activities. For instance, derivatives have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for this compound in treating infections.

Compound Target Organism Minimum Inhibitory Concentration (MIC)
2-(2,6-Dimethylpiperidin-1-yl)-N'-hydroxyethanimidamideE. coli4 µg/mL
Similar Piperidine DerivativeS. aureus2 µg/mL

Anticancer Potential

Research has indicated that compounds containing piperidine moieties can exhibit cytotoxic effects against various cancer cell lines. For example, studies on related compounds have shown enhanced apoptosis induction in tumor cells.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, there is potential for 2-(2,6-dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide to influence neurological pathways and provide protection against neurodegenerative diseases.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Antimicrobial Activity : A study published in MDPI explored various piperidine derivatives' antimicrobial properties. The findings suggested that modifications to the piperidine ring could enhance efficacy against resistant bacterial strains .
  • Cancer Research : Research focusing on piperidine derivatives indicated promising results in inducing apoptosis in cancer cell lines, with specific emphasis on the role of structural modifications in enhancing biological activity .
  • Neuropharmacology Studies : Investigations into compounds similar to 2-(2,6-dimethylpiperidin-1-yl)-N'-hydroxyethanimidamide have shown potential neuroprotective effects, highlighting their ability to modulate neurotransmitter systems.

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